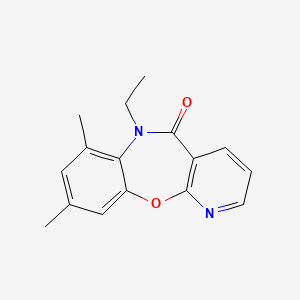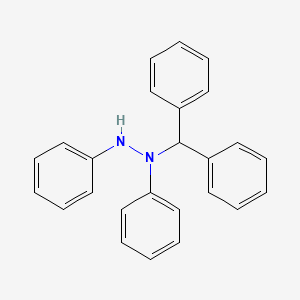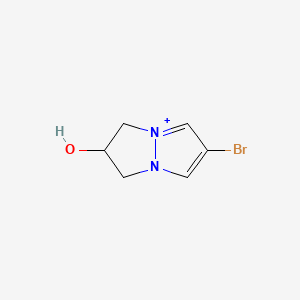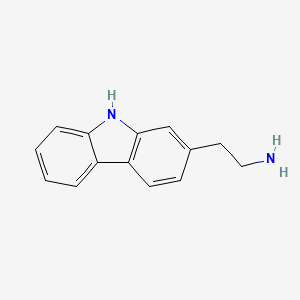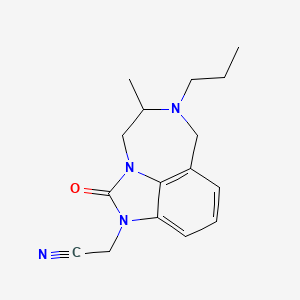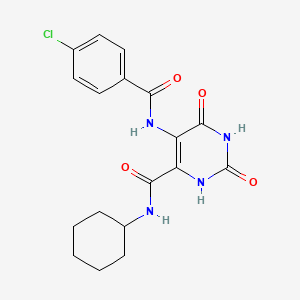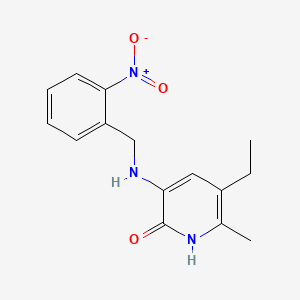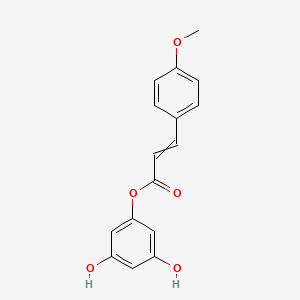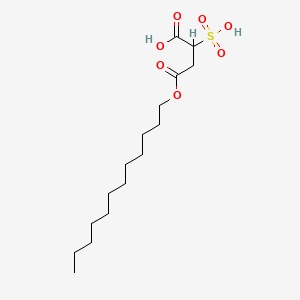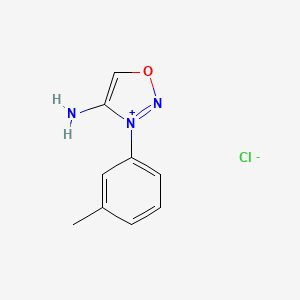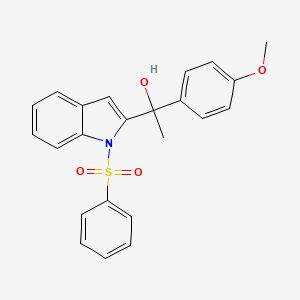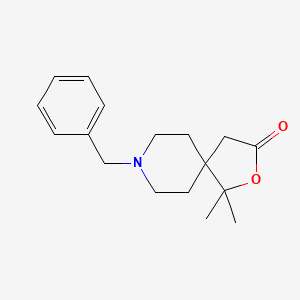
5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-7b,9,9a-trihydroxy-3-(hydroxymethyl)-4a-methoxy-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The synthetic routes and reaction conditions for this compound are intricate due to its complex structure. The preparation typically involves multiple steps, including cyclization and functional group modifications.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one has several scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating its potential biological activities. In medicine, it is explored for its potential therapeutic effects, although detailed studies are still ongoing. Industrial applications are limited due to the compound’s complexity and the challenges associated with its synthesis .
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies on its mechanism of action are still required to fully understand its effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
71980-86-4 |
|---|---|
Fórmula molecular |
C21H30O6 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(1S,2S,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-6-methoxy-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
InChI |
InChI=1S/C21H30O6/c1-10-6-14-19(27-5,16(10)23)8-12(9-22)7-13-15-18(3,4)21(15,26)17(24)11(2)20(13,14)25/h6-7,11,13-15,17,22,24-26H,8-9H2,1-5H3/t11-,13+,14-,15-,17-,19-,20-,21-/m1/s1 |
Clave InChI |
NIEVDVYOWOVGKX-NHGGRVHRSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)OC)C)O)O)O |
SMILES canónico |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)OC)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


